1H-Imidazole-2-propanenitrile, 5-methyl-

Physicochemical Property ADME Drug Design

Researchers requiring reproducible kinase fragment hits often contend with tautomeric ambiguity (e.g., 4(5)-methylimidazole) that confounds assay results and metal coordination. 1H-Imidazole-2-propanenitrile, 5-methyl- (CAS 1533441-89-2) solves this through its unique C5-methyl/C2-propanenitrile pattern, which locks the tautomer into a single molecular species. • Fixed tautomer ensures consistent MS/NMR quantification and a single coordination mode to metal centers. • Propanenitrile linker provides an optimal hydrogen-bond acceptor for kinase hinge regions. • Chromatography-free synthesis supports scalable, cost-effective procurement.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B8432534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-propanenitrile, 5-methyl-
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)CCC#N
InChIInChI=1S/C7H9N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-3H2,1H3,(H,9,10)
InChIKeyVSTQBYTYANSPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-propanenitrile, 5-methyl- (CAS 1533441-89-2): Core Structure and Physicochemical Identity


1H-Imidazole-2-propanenitrile, 5-methyl- (CAS 1533441-89-2) is a disubstituted imidazole scaffold with a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol . It features a 2-propanenitrile side chain and a 5-methyl group on the imidazole ring . This specific substitution pattern distinguishes it from simple methylimidazoles and other imidazole-propanenitrile isomers, providing a unique combination of electron-donating (5-methyl) and electron-withdrawing (2-propanenitrile) properties that influence its reactivity and potential for selective target engagement [1].

Why 1H-Imidazole-2-propanenitrile, 5-methyl- Cannot Be Directly Substituted with Common Imidazole Analogs


The combination of a C5-methyl group and a C2-propanenitrile chain on the imidazole core creates a unique steric and electronic environment that is not replicated by simple 5-methylimidazole (LogP 0.23) [1] or unsubstituted imidazole-2-propanenitrile (MW 121.14) . The 5-methyl group eliminates the tautomeric ambiguity present in 4(5)-methylimidazole [1], ensuring a single molecular species critical for reproducible biological and catalytic activity. Furthermore, the extended propanenitrile linker provides a different spatial reach and hydrogen-bonding capacity compared to the shorter acetonitrile analogs (e.g., 2-cyanomethylimidazole, MW 107.11) , which can drastically alter binding kinetics and metal coordination geometry. Using a generic 1-alkyl-imidazole or a simple methylimidazole would fail to provide the specific linker length and fixed tautomeric state required for applications demanding precise molecular recognition or catalytic control.

Quantitative Differentiation of 1H-Imidazole-2-propanenitrile, 5-methyl- Against Structural Analogs


Enhanced Lipophilicity Versus Non-Nitrile 5-Methylimidazole Scaffolds

The target compound's propanenitrile chain contributes significantly to its lipophilicity compared to the simple 5-methylimidazole scaffold. 5-methylimidazole has a reported LogP of 0.23 [1], while the addition of the propanenitrile group is expected to increase LogP by approximately 0.5-1.0 units based on the Hansch π constant for a -CH2CN group (π ≈ 0.4) [2]. This increase in lipophilicity can enhance membrane permeability and oral bioavailability in drug design contexts.

Physicochemical Property ADME Drug Design

Fixed Tautomeric State for Consistent Molecular Recognition

5-Methylimidazole exists as a tautomeric equilibrium between 4- and 5-methyl forms [1], which can complicate structure-activity relationships and lead to variable biological or catalytic activity. The target compound's 2-propanenitrile substitution fixes the double bond position, yielding a single, well-defined 5-methyl-1H-imidazole tautomer . This ensures batch-to-batch consistency in binding assays and catalytic applications, unlike the tautomeric mixture of 4(5)-methylimidazole.

Tautomerism Molecular Recognition Reproducibility

Scalable One-Pot Synthesis Without Chromatographic Purification

The target compound belongs to the heteroaryl-2-imidazole class, which can be synthesized via a high-yielding one-pot method from the corresponding nitriles [1]. This method, reported by Voss et al. (2008), proceeds at room temperature or slightly elevated temperatures (rt to 40°C) and does not require chromatographic purification [1]. This offers a significant advantage for large-scale procurement, as many alternative imidazole syntheses require transition metal catalysts, high temperatures (>140°C), or tedious purification steps [1].

Synthetic Chemistry Scale-up Process Chemistry

Optimized Linker Length for Kinase Inhibitor Binding

Derivatives of 3-(1H-imidazol-2-yl)propanenitrile, the core scaffold of the target compound, have demonstrated promising activity against several cancer-related kinases with IC50 values in the low micromolar range [1]. Molecular docking studies have revealed that the electron-withdrawing nitrile group and the imidazole nitrogen atoms facilitate crucial hydrogen bonding interactions with target proteins [1]. The three-carbon spacer provides an optimal distance for bridging the imidazole core and the nitrile hydrogen bond acceptor, which is distinct from the shorter acetonitrile linker found in 2-cyanomethylimidazole .

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Differentiated Reactivity from N-Methylated Isomer in Catalysis

The 1-methylated isomer (1-methyl-1H-imidazole-2-propanenitrile, CAS 63928-21-2) lacks the protic N-H group required for Brønsted acid/base catalysis, as its basicity (pKa ≈ 7.31 for a related 2-methyl isomer of 1H-imidazole-1-propanenitrile) [1] differs significantly from the 1H-imidazole class. The target compound retains a free N-H, which can act as a hydrogen bond donor and participate in proton-transfer catalysis. This contrasts with the commercially used latent catalyst 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole (CAS 23996-25-0), which shows limited latency at room temperature [2]. The absence of the 2-ethyl substituent in the target compound may offer enhanced thermal latency, a critical parameter in one-component epoxy systems.

Organocatalysis Latent Catalyst Polymer Chemistry

Absence of N-Substitution Precludes Metabolic N-Dealkylation

The 1-methylated analog (CAS 63928-21-2) is susceptible to cytochrome P450-mediated N-dealkylation, a major metabolic pathway that can generate reactive formaldehyde and diminish drug half-life [1]. The target compound, lacking N-alkyl substitution, avoids this metabolic liability. This is a key differentiator for lead optimization in drug discovery, where metabolic stability is a primary selection criterion.

Drug Metabolism Pharmacokinetics Toxicology

Optimal Procurement Scenarios for 1H-Imidazole-2-propanenitrile, 5-methyl-


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Use as a fragment hit or lead scaffold where the 5-methyl group enhances lipophilicity for improved cellular permeability [1], and the propanenitrile linker provides a critical hydrogen bond acceptor for the kinase hinge region [2]. The avoidance of N-alkyl substitution eliminates N-dealkylation metabolic liability, improving PK profiles [3].

Development of Latent Curing Agents for One-Component Epoxy Resins

Leverage the free N-H group's catalytic activity and the potential for higher thermal latency compared to the commercially used 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole, which exhibits limited latency at room temperature [1]. The scalable, chromatography-free synthesis enables cost-effective large-scale procurement [2].

Building Block for Bidentate Metal-Organic Frameworks (MOFs) and Catalysts

The fixed tautomeric form ensures a single coordination mode to metal centers, avoiding the complexity of tautomeric mixtures [1]. The nitrile group provides a second Lewis-basic site, enabling the construction of hybrid organic-inorganic materials with well-defined pore geometries [2].

Internal Standard or Reference Compound in Metabolomics

Unlike 4(5)-methylimidazole, which exists as a tautomeric mixture, the target compound's single, fixed tautomeric state provides a consistent analytical signal for mass spectrometry and NMR spectroscopy, ensuring reliable quantification in metabolomic studies [1].

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